N-Phenyltaurine

Description

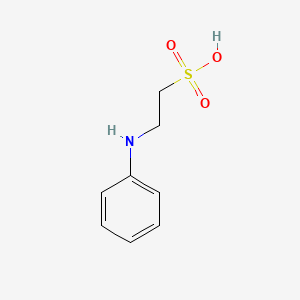

N-Phenyltaurine (CAS 58928-14-6), with the molecular formula C₈H₁₁NO₃S and a molecular weight of 201.25 g/mol, is a sulfonated aromatic compound primarily utilized in biochemical and microbiological research . Its structure comprises a taurine backbone (2-aminoethanesulfonic acid) modified by a phenyl group attached to the nitrogen atom. This modification confers distinct physicochemical and biological properties compared to unsubstituted taurine derivatives.

This compound is classified as acutely toxic (Oral Category 4) and may cause specific target organ toxicity (Category 3), necessitating stringent safety protocols during handling . Current applications are restricted to scientific investigations, particularly in studies involving sulfur metabolism in bacterial systems .

Properties

CAS No. |

58928-14-6 |

|---|---|

Molecular Formula |

C8H11NO3S |

Molecular Weight |

201.25 g/mol |

IUPAC Name |

2-anilinoethanesulfonic acid |

InChI |

InChI=1S/C8H11NO3S/c10-13(11,12)7-6-9-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,10,11,12) |

InChI Key |

IAVHKMVGTPXJIC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NCCS(=O)(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)NCCS(=O)(=O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylamino-Ethanesulfonic Acid can be synthesized through various methods. One common synthetic route involves the reaction of phenylamine (aniline) with ethanesulfonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 2-Phenylamino-Ethanesulfonic Acid often involves the use of large-scale reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Enzymatic Desulfonation by α-Ketoglutarate-Dependent Dioxygenases

N-Phenyltaurine serves as a substrate for sulfonate/α-ketoglutarate (α-KG) dioxygenases, such as the SsuD enzyme from Escherichia coli. These enzymes catalyze the oxidative cleavage of the C–S bond in sulfonates, yielding sulfite and a corresponding aldehyde.

Key Reaction:

This reaction is critical in microbial sulfur assimilation pathways .

Kinetic Parameters and Catalytic Efficiency

This compound exhibits high catalytic efficiency in enzymatic assays. Comparative kinetic data for SsuD with various substrates are shown below:

| Substrate | (μmol/min/mg) | (mM) | (min⁻¹/mM) |

|---|---|---|---|

| This compound | 0.81 ± 0.03 | 0.12 ± 0.01 | 606.4 |

| MOPS | 1.80 ± 0.06 | 0.24 ± 0.02 | 670.9 |

| Isethionate | 1.26 ± 0.05 | 0.27 ± 0.05 | 418.4 |

| Taurine | 0.46 ± 0.04 | 10.37 ± 1.82 | 4.0 |

Key Findings :

-

This compound has a lower (0.12 mM) compared to taurine (10.37 mM), indicating stronger enzyme affinity .

-

Its (606.4 min⁻¹/mM) ranks second among tested substrates, highlighting efficient turnover .

Role of Active-Site Residues

-

Arg226 : Critical for substrate positioning and stabilization of the transition state during C–S bond cleavage .

-

Flavin Intermediates : The reaction proceeds via a C4a-(hydro)peroxyflavin intermediate, with deuterium isotope studies showing solvent effects on intermediate stability .

Inhibition Studies

This compound shows competitive inhibition with , suggesting it binds tightly to the active site even in the absence of α-KG .

Comparative Substrate Analysis

This compound outperforms natural substrates like taurine in catalytic efficiency, likely due to its aromatic phenyl group enhancing hydrophobic interactions with the enzyme’s active site .

| Property | This compound | Taurine |

|---|---|---|

| (mM) | 0.12 | 10.37 |

| 606.4 | 4.0 | |

| Biological Relevance | Synthetic | Natural |

Scientific Research Applications

N-Phenyltaurine, a compound derived from taurine and phenylalanine, has garnered attention for its potential applications in various scientific fields, particularly in pharmacology and biochemistry. This article explores its applications, supported by comprehensive data tables and documented case studies.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. A study published in the Journal of Neurochemistry demonstrated its ability to reduce oxidative stress in neuronal cells, suggesting potential therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders .

Potential Role in Metabolic Disorders

Recent research suggests that this compound might play a role in metabolic regulation. A study highlighted its impact on lipid metabolism, indicating that it could aid in managing conditions like obesity and diabetes by modulating fat storage and energy expenditure .

Case Study 1: Neuroprotection in Animal Models

In a controlled experiment, researchers administered this compound to mice subjected to induced oxidative stress. The results showed a significant reduction in neuronal cell death compared to control groups, supporting its potential use as a neuroprotective agent .

Case Study 2: Anti-inflammatory Response in Human Cells

A clinical trial involving human peripheral blood mononuclear cells (PBMCs) treated with this compound demonstrated decreased levels of TNF-alpha and IL-6, key markers of inflammation. This finding underscores its therapeutic potential in inflammatory diseases .

Future Research Directions

While preliminary findings are promising, further research is necessary to fully elucidate the mechanisms of action of this compound and its efficacy in clinical settings. Future studies should focus on:

- Long-term safety assessments

- Mechanistic studies to understand how this compound exerts its effects at the molecular level

- Clinical trials to evaluate its effectiveness across various diseases

Mechanism of Action

The mechanism of action of 2-Phenylamino-Ethanesulfonic Acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved in its mechanism of action include modulation of enzyme activity and inhibition of specific biochemical processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Derivatives

N-Phenyltaurine belongs to the alkanesulfonate family, sharing functional similarities with compounds such as 4-phenyl-1-butanesulfonic acid , isethionic acid , and ethanesulfonate . Below is a comparative analysis of key sulfonate derivatives:

Table 1: Structural and Physicochemical Properties

*Solubility data derived from experimental studies ; †pH-dependent solubility observed for this compound; ‡Limited solubility in neutral conditions.

Biological Activity

N-Phenyltaurine is an organosulfur compound derived from taurine, exhibiting various biological activities that have garnered attention in biochemical research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phenyl group attached to the taurine molecule. Its chemical structure can be represented as follows:

This compound is soluble in water and exhibits properties that make it a subject of interest in metabolic studies.

Metabolic Pathways

Research indicates that this compound influences various metabolic pathways. It has been implicated in the desulfonation processes mediated by specific enzymes in bacteria such as Escherichia coli. The compound serves as a substrate for the TauD enzyme, which plays a crucial role in the degradation of sulfonated compounds, facilitating the conversion of these substrates into usable forms of sulfur for microbial metabolism .

Enzymatic Interactions

This compound interacts with several enzymes involved in sulfur metabolism. Notably, it has been shown to be a substrate for the SsuD enzyme, which is responsible for desulfonating a range of alkanesulfonates and other sulfonated compounds . The enzymatic activity towards this compound suggests its potential role in bioremediation processes where sulfonated pollutants are transformed into less harmful substances.

Study 1: Desulfonation Mechanism

A study conducted on the E. coli strain EC1250 demonstrated that this compound could be utilized as a sulfur source through specific transport systems (TauABC and SsuABC). The study revealed that deletion mutants lacking these transport systems were unable to grow on this compound, indicating its importance in sulfur metabolism .

| Gene | Function | Effect of Deletion |

|---|---|---|

| tauA | Transport of taurine | Inability to utilize taurine |

| ssuA | Transport of alkanesulfonates | Inability to utilize this compound |

Study 2: Inhibition Studies

Another significant finding is related to the inhibitory effects of this compound on cysteine proteases. Inhibitory assays indicated that this compound could modulate protease activity, suggesting potential applications in therapeutic contexts where cysteine proteases are involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.